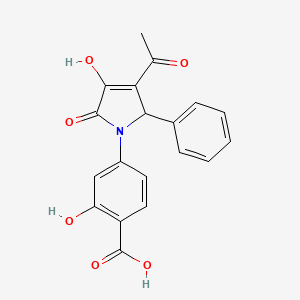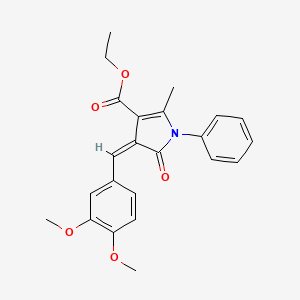![molecular formula C15H17Cl3N6O2 B11543274 N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11543274.png)
N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of triazine herbicides. These compounds are widely used in agriculture to control broadleaf weeds and grasses. The compound’s structure features a triazine ring, which is known for its herbicidal properties, and a phenoxyacetic acid moiety, which enhances its effectiveness.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ethylamine under controlled conditions.
Attachment of the Phenoxyacetic Acid Moiety: The intermediate product is then reacted with 2,4-dichlorophenoxyacetic acid in the presence of a suitable base to form the final compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization and chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Formation of hydroxylated and carboxylated products.
Reduced Forms: Formation of amine and alkyl derivatives.
Substituted Products: Various substituted triazine derivatives.
科学研究应用
N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of triazine herbicides.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of new herbicidal formulations and agricultural products.
作用机制
The compound exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant. The molecular targets include the D1 protein of the photosystem II complex, which is essential for the photosynthetic process.
Similar Compounds:
Atrazine: Another triazine herbicide with a similar mechanism of action.
Simazine: A triazine herbicide used for pre-emergence weed control.
Propazine: A triazine herbicide with similar structural features.
Uniqueness: N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of a triazine ring and a phenoxyacetic acid moiety. This structural feature enhances its herbicidal activity and broadens its spectrum of action compared to other triazine herbicides.
属性
分子式 |
C15H17Cl3N6O2 |
|---|---|
分子量 |
419.7 g/mol |
IUPAC 名称 |
N-[2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]ethyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H17Cl3N6O2/c1-2-19-14-22-13(18)23-15(24-14)21-6-5-20-12(25)8-26-11-4-3-9(16)7-10(11)17/h3-4,7H,2,5-6,8H2,1H3,(H,20,25)(H2,19,21,22,23,24) |
InChI 键 |
ONFUYMBWBZJATM-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=NC(=N1)Cl)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(3-nitrophenyl)methylidene]octadecan-1-amine](/img/structure/B11543200.png)
![2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11543203.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11543211.png)
![Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11543215.png)

![3,4-dibromo-6-methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11543224.png)


![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
![2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine](/img/structure/B11543254.png)
![N-(2,4-dichloro-5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B11543256.png)
![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11543264.png)

![(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11543275.png)
